N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

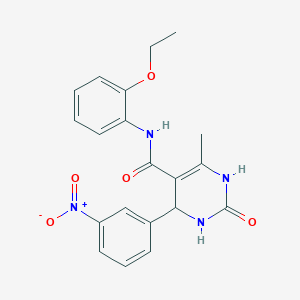

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

- A 2-ethoxyphenyl substituent at the amide nitrogen (position 5).

- A 6-methyl group on the tetrahydropyrimidine ring.

- A 3-nitrophenyl group at position 4 of the ring.

- A 2-oxo moiety in the tetrahydropyrimidine scaffold.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c1-3-29-16-10-5-4-9-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWVWOTYTIMCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the class of tetrahydropyrimidines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O5 with a molecular weight of 396.403 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O5 |

| Molecular Weight | 396.403 g/mol |

| Chemical Structure | Tetrahydropyrimidine |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with urea or substituted urea under acidic or basic conditions. The cyclization reaction is crucial for forming the tetrahydropyrimidine ring. The presence of an ethoxy group and a nitrophenyl group in its structure enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds within the tetrahydropyrimidine class exhibit various biological activities, including:

- Antimicrobial Activity : Similar derivatives have shown efficacy against a range of pathogens.

- Anti-inflammatory Properties : Compounds have been noted for their ability to reduce inflammation markers.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways. For instance, it may inhibit enzymes critical for cancer cell proliferation or modulate immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antiviral Activity : A related compound demonstrated antiviral activity against HIV by inhibiting specific viral enzymes .

- Anticancer Studies : Research on similar tetrahydropyrimidine derivatives indicated significant inhibition of cell proliferation in various cancer cell lines .

- Enzyme Inhibition : Studies suggest that these compounds can inhibit enzymes involved in nucleotide biosynthesis, which is crucial for both host cell metabolism and viral replication .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various cancer cell lines, including ovarian and lung cancers. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival .

-

Anti-inflammatory Properties :

- This compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. Such studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This property indicates its potential use in treating inflammatory diseases.

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited percent growth inhibition (PGI) rates of over 80% against multiple cancer cell lines including SNB-19 and OVCAR-8. The structural modifications in tetrahydropyrimidines were crucial for enhancing their anticancer activity .

Case Study 2: Molecular Docking for Anti-inflammatory Activity

In silico studies using molecular docking techniques revealed that this compound binds effectively to the active site of 5-lipoxygenase. The binding affinity was measured and compared to known inhibitors, indicating a promising pathway for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Electronic and Steric Effects

- Nitro Group Orientation: The target’s 3-nitrophenyl group (vs. 2-nitrophenyl in ) creates distinct electronic environments.

- Amide vs.

- Thioxo vs. Oxo : The 2-thioxo analog in exhibits higher lipophilicity (logP increased by ~0.5 units), which may enhance membrane permeability but reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key starting materials include substituted phenyl rings (e.g., 3-nitrophenyl) and carboxamide precursors. Reaction conditions such as solvent choice (ethanol or acetone), temperature (60–80°C), and catalysts (triethylamine or acetic anhydride) significantly affect yield and purity . For example, using ethanol as a solvent at 70°C improves cyclization efficiency by stabilizing intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Characterization requires a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxyphenyl and nitrophenyl groups).

- FT-IR : Peaks at 1680–1700 cm indicate the carbonyl group (2-oxo moiety) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 408.1433).

- X-ray Crystallography (if feasible): Resolves crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous tetrahydropyrimidine derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from:

- Structural Variants : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity.

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. PBS).

- Solution : Standardize assays using WHO-recommended cell lines (e.g., HeLa for cytotoxicity) and validate results via dose-response curves and positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Arg28, Asp27).

- MD Simulations : GROMACS or NAMD for stability analysis over 100 ns trajectories.

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling up introduces risks of racemization due to prolonged heating. Mitigation strategies include:

- Low-Temperature Cyclization : Use microwave-assisted synthesis to reduce reaction time.

- Chiral HPLC : Monitor enantiomeric excess (ee) during purification.

- Catalyst Optimization : Employ chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity .

Key Research Gaps

- Pharmacokinetics : Limited data on oral bioavailability and metabolic stability.

- Toxicity Profiling : Absence of in vivo studies to validate safety margins.

- Synergistic Effects : Unexplored combinations with existing chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.